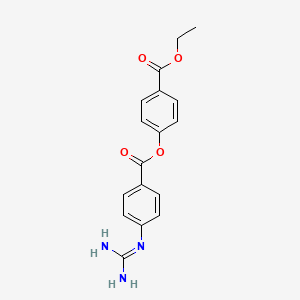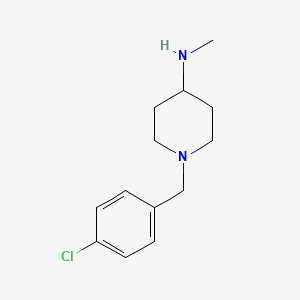![molecular formula C44H46F12FeP2 B12819246 bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is a complex organometallic compound. It features a ferrocene core, which is a sandwich compound consisting of two cyclopentadienyl anions bound to a central iron atom. The compound is further functionalized with phosphino groups, which are substituted with 3,5-bis(trifluoromethyl)phenyl and 3,5-dimethylphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene typically involves several steps:
Preparation of Ferrocene Derivatives: The initial step involves the preparation of ferrocene derivatives, which can be achieved through the reaction of ferrocene with appropriate phosphino reagents.
Functionalization with Phosphino Groups: The ferrocene core is then functionalized with phosphino groups. This step often requires the use of specific catalysts and reaction conditions to ensure selective substitution.
Substitution with Phenyl Groups: The final step involves the substitution of the phosphino groups with 3,5-bis(trifluoromethyl)phenyl and 3,5-dimethylphenyl groups. This can be achieved through various organic synthesis techniques, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ferrocene core is oxidized to ferrocenium ion.
Reduction: Reduction reactions can convert the ferrocenium ion back to the ferrocene core.
Substitution: The phosphino groups can participate in substitution reactions, where the phenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core results in the formation of ferrocenium ion, while substitution reactions can yield a variety of substituted ferrocene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are valuable in catalysis and material science.
Biology and Medicine
The compound’s ability to form stable metal complexes makes it useful in biological and medicinal research. It can be used to design metal-based drugs and diagnostic agents. Additionally, its phosphino groups can be modified to enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene involves its ability to form stable complexes with metal ions. The phosphino groups act as ligands, coordinating with metal centers and stabilizing the resulting complexes. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(diphenylphosphino)ferrocene: A similar compound with diphenylphosphino groups on both cyclopentadienyl rings.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with diphenylphosphino groups connected by an ethane linker.
Uniqueness
(1R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene is unique due to its specific substitution pattern and the presence of both trifluoromethyl and dimethyl groups. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C44H46F12FeP2 |
|---|---|
Peso molecular |
920.6 g/mol |
Nombre IUPAC |
bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;1-cyclopentylethyl-bis(3,5-dimethylphenyl)phosphane;iron |
InChI |
InChI=1S/C23H31P.C21H15F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h10-15,20-21H,6-9H2,1-5H3;5-10,15H,1-4H2; |
Clave InChI |
APOCHMPSUQCTRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3)C.C1CCC(C1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

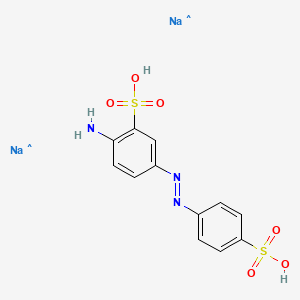

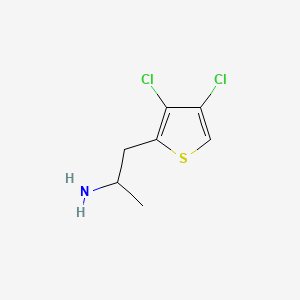
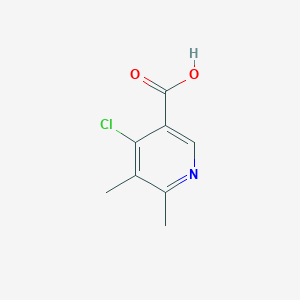
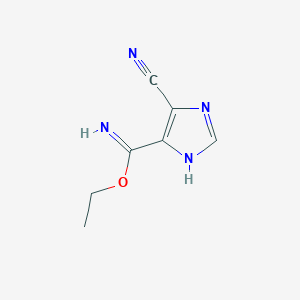

![(3AS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B12819234.png)
